molecular formula C19H20N2O2 B2913220 2-cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 1260953-61-4

2-cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2913220
CAS No.: 1260953-61-4
M. Wt: 308.381
InChI Key: ZZWIORGFBXQRCK-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide (CAS 1260953-61-4) is a chemical compound with the molecular formula C₁₉H₂₀N₂O₂ and a molecular weight of 308.37 g/mol . This α-cyanocinnamamide derivative is provided with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . Compounds within the α-cyanocinnamamide class have been identified as possessing significant research value due to their diverse biological activities. Scientific literature reports that related structures are investigated for their potential as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target in immunology and inflammation research . Furthermore, studies on analogous molecules, particularly those with specific methoxy and hydroxy substitutions, have demonstrated promising in vitro antioxidant and anti-inflammatory activities in model systems, making this chemical class of interest for probing oxidative stress pathways . The structure of this propanamide features hydrogen bond acceptors and donors, contributing to its physicochemical properties and interaction with biological targets . This product is intended for laboratory research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

2-cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-4-5-14(2)18(10-13)21-19(22)16(12-20)11-15-6-8-17(23-3)9-7-15/h4-10,16H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWIORGFBXQRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide, with the molecular formula C19H20N2O2C_{19}H_{20}N_{2}O_{2} and CAS number 1260953-61-4, is a compound of interest in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Weight : 308.38 g/mol
  • Purity : Typically >90% in commercial preparations
  • Structure : The compound features a cyano group and two aromatic rings, contributing to its biological interactions.

Biological Activity Overview

Research indicates that 2-cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Neuroprotective Properties : Evidence points to its ability to protect neuronal cells from oxidative stress.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis.
  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative damage in cellular models.

Anticancer Studies

A study conducted on human breast cancer cell lines demonstrated that 2-cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 25 µM .

Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Research involving neuronal cultures exposed to oxidative stress showed that treatment with this compound reduced cell death by approximately 40%, indicating its neuroprotective capabilities .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemEffect ObservedReference
AnticancerHuman breast cancer cell linesIC50 = 25 µM
Anti-inflammatoryMurine modelDecreased TNF-alpha levels
NeuroprotectiveNeuronal cultures40% reduction in cell death

Comparison with Similar Compounds

2-Cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide ()

  • Molecular Formula : C₁₉H₂₀N₂O₂ (identical to the target compound).
  • Key Differences : The dimethyl substitution on the aniline ring is at 3,5-positions instead of 2,5.
  • Electronic Effects: The para-methoxy group retains similar electronic properties, but the 3,5-dimethyl substitution may alter π-π stacking interactions in biological systems.

2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide ()

  • Molecular Formula : C₁₉H₂₀N₂O₂.
  • Molecular Weight : 308.38 g/mol.
  • Key Differences : The methoxy group is meta-substituted (3-position) on the phenyl ring.
  • Synthetic Accessibility: Meta-substituted aryl groups may require more complex regioselective synthesis routes.
Compound Substituents (Aniline Ring) Substituents (Phenyl Group) Molecular Weight (g/mol) Key Structural Feature
Target 2,5-Dimethyl 4-Methoxy 308.38 Para-methoxy
3,5-Dimethyl 4-Methoxy 308.38 Symmetric substitution
3,5-Dimethyl 3-Methoxy 308.38 Meta-methoxy

Heterocyclic Amide Derivatives ()

Compounds 7c–7f from feature a sulfanyl-linked 1,3,4-oxadiazol-2-yl and 2-amino-1,3-thiazol-4-yl substituents. For example:

  • 7c : C₁₆H₁₇N₅O₂S₂, MW = 375 g/mol, melting point = 134–178°C.
  • 7f : C₁₇H₁₉N₅O₂S₂, MW = 389 g/mol.

Comparison with Target Compound :

  • Structural Complexity : Heterocyclic moieties (oxadiazole, thiazole) increase molecular weight and introduce hydrogen-bonding sites.
  • Melting Points : Higher melting points (134–178°C vs. inferred lower range for the target) suggest enhanced crystallinity due to polar heterocycles.
  • Bioactivity: Thiazole and oxadiazole groups are associated with antimicrobial and anticancer activities, whereas the target’s cyano group may favor kinase inhibition.

Benzoyl-Substituted Analog (–6)

2-(3-Benzoylphenyl)-N-(2,5-dimethylphenyl)propanamide :

  • Molecular Formula: C₂₄H₂₃NO₂.
  • Molecular Weight : 357.44 g/mol.
  • Key Differences: Replaces the cyano and methoxyphenyl groups with a 3-benzoylphenyl moiety.
  • Electrophilicity: Absence of the cyano group may decrease reactivity in nucleophilic environments.

Hypothetical Property and Application Analysis

  • Solubility : The target compound’s para-methoxy group may improve water solubility compared to meta-substituted analogs () due to enhanced polarity.
  • Stability: The cyano group could render the compound susceptible to hydrolysis under acidic/basic conditions, unlike the more stable amides in .
  • Synthetic Routes: Likely involves cyanoalkylation and Ullmann-type couplings, contrasting with the sulfanyl-linked heterocycles in .

Q & A

What are the critical factors in designing a synthesis route for 2-cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide?

Answer:
Designing a synthesis route requires:

  • Selection of Precursors : Prioritize aryl halides or activated esters for coupling reactions. For example, analogs like 3-chloro-N-(4-methoxyphenyl)propanamide (CAS 338968-17-5) have been synthesized using dichloromethane as a solvent and slow evaporation for crystallization .
  • Catalyst Optimization : Use palladium-based catalysts for cyano group introduction, ensuring compatibility with methoxy and methyl substituents.
  • Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from dichloromethane to achieve >95% purity .
  • Yield Maximization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of cyano precursor to aryl amine) and reaction time (12–24 hrs at 80°C) .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions in NMR or IR data can arise from dynamic molecular behavior or impurities. Mitigation strategies include:

  • Cross-Validation : Combine 1^1H/13^13C NMR, X-ray crystallography, and high-resolution mass spectrometry. For example, crystal structure analysis of related amides confirmed C=O bond lengths (1.2326 Å) and resonance effects via C(=O)–N(H) distances (1.3416 Å) .
  • Computational Modeling : Use DFT calculations to simulate spectra and compare with experimental data .
  • Sample Purity Checks : Verify via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

What methodological approaches are recommended for analyzing hydrogen-bonding interactions in this compound’s crystal structure?

Answer:

  • X-Ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O and C–H···O bonds). For example, chains along the crystallographic a-axis in related amides show C11(4) graph-set motifs with intercentroid distances of 4.8194 Å .
  • Thermal Analysis : DSC/TGA to assess stability of hydrogen-bonded networks.
  • Vibrational Spectroscopy : FTIR to identify O–H and N–H stretching frequencies (e.g., 3300–3500 cm1^{-1}) .

How does the electronic environment of the amide group influence reactivity in nucleophilic substitution reactions?

Answer:
The amide’s resonance structure reduces electrophilicity at the carbonyl carbon:

  • Resonance Effects : C=O bond shortening (1.23 Å) and C–N elongation (1.34 Å) hinder nucleophilic attack. Electron-withdrawing groups (e.g., cyano) further deactivate the carbonyl .
  • Substituent Effects : para-Methoxy groups donate electrons via conjugation, while ortho-methyl groups sterically shield the amide .
  • Reactivity Enhancement : Use Lewis acids (e.g., AlCl3_3) to polarize the carbonyl group for reactions with Grignard reagents .

What strategies are effective for optimizing reaction conditions to mitigate byproduct formation?

Answer:

  • Temperature Control : Maintain 60–80°C to avoid thermal decomposition of intermediates.
  • Solvent Selection : Use aprotic solvents (DMF, THF) to stabilize transition states and reduce side reactions .
  • Catalytic Additives : Introduce molecular sieves or scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive byproducts .

How can researchers validate the biological activity of this compound in pharmacological studies?

Answer:

  • In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2) with IC50_{50} determination. Reference standards like 3-hydroxy-4-methoxycinnamic acid (from Cinnamomum cassia) provide structural analogs for comparison .
  • ADME Profiling : Conduct HPLC-MS for metabolic stability (human liver microsomes, NADPH cofactor) .
  • Docking Studies : Align with theoretical frameworks (e.g., molecular dynamics simulations) to predict binding modes .

What advanced techniques are suitable for studying the compound’s solid-state polymorphism?

Answer:

  • PXRD and DSC : Identify polymorphic forms via distinct diffraction patterns (2θ = 5–40°) and melting endotherms .
  • Hot-Stage Microscopy : Observe phase transitions under polarized light.
  • Vapor Diffusion Crystallization : Use solvent/antisolvent systems (e.g., DCM/pentane) to isolate metastable polymorphs .

How should conflicting data on reaction yields be addressed in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, solvent ratio).
  • In Situ Monitoring : Use ReactIR or PAT tools to track intermediate formation .
  • Retrosynthetic Analysis : Compare alternative routes (e.g., yields of 80% vs. 84% in similar amide syntheses) .

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